BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

cross‑coupling C–C bond formation BCP functionalization

1‑(Bromomethyl)‑3‑iodobicyclo[1.1.1]pentane (CAS 2770359‑66‑3, C₆H₈BrI, MW 286.94 g·mol⁻¹) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) that simultaneously carries a bridgehead iodine atom and a bromomethyl substituent at the opposite bridgehead [REFS‑1]. BCPs are established bioisosteres of para‑substituted benzene rings, tert‑butyl groups and internal alkynes, and their incorporation into drug candidates can improve membrane permeability, solubility and metabolic stability [REFS‑2].

Molecular Formula C6H8BrI
Molecular Weight 286.94 g/mol
Cat. No. B13497939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane
Molecular FormulaC6H8BrI
Molecular Weight286.94 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)CBr
InChIInChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
InChIKeyCXQSWFWWCJDXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane – A Dual‑Halogen BCP Building Block for Orthogonal Functionalization in Drug Discovery


1‑(Bromomethyl)‑3‑iodobicyclo[1.1.1]pentane (CAS 2770359‑66‑3, C₆H₈BrI, MW 286.94 g·mol⁻¹) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) that simultaneously carries a bridgehead iodine atom and a bromomethyl substituent at the opposite bridgehead [REFS‑1]. BCPs are established bioisosteres of para‑substituted benzene rings, tert‑butyl groups and internal alkynes, and their incorporation into drug candidates can improve membrane permeability, solubility and metabolic stability [REFS‑2]. The presence of two chemically distinct halogen sites in this compound – a C(sp³)–I bond suitable for transition‑metal‑catalysed cross‑coupling and a primary alkyl bromide amenable to nucleophilic displacement – creates a platform for sequential, chemoselective elaboration that is not available with single‑halogen or symmetrical dihalide BCP analogues.

Why 1‑(Bromomethyl)‑3‑iodobicyclo[1.1.1]pentane Cannot Be Replaced by Common BCP Halide Analogues – The Case for Orthogonal Dihalide Differentiation


The intramolecular coexistence of an iodine atom at the bridgehead and a bromine atom in the side‑chain generates a reactivity differential that is absent in symmetrical 1,3‑dihalides or mono‑halogenated BCPs. Bridgehead iodo‑BCPs undergo efficient iron‑catalysed Kumada cross‑coupling with aryl and heteroaryl Grignard reagents, a transformation for which the corresponding bromo‑BCPs are not competent electrophiles [REFS‑1]. Conversely, the bromomethyl group is susceptible to SN2‑type nucleophilic substitutions that the bridgehead iodide resists owing to severe steric shielding and the inability to achieve a planar transition state at the cage apex [REFS‑2]. Therefore, replacing 1‑(bromomethyl)‑3‑iodobicyclo[1.1.1]pentane with, for example, 1‑(bromomethyl)bicyclo[1.1.1]pentane or 1,3‑diiodobicyclo[1.1.1]pentane eliminates the possibility of performing two orthogonal, sequential functionalizations on the same BCP scaffold, which directly limits modularity in library synthesis and late‑stage diversification.

Quantitative Differentiation Evidence for 1‑(Bromomethyl)‑3‑iodobicyclo[1.1.1]pentane vs. Closest BCP Comparators


Bridgehead Iodide vs. Bromide in Iron‑Catalysed Kumada Cross‑Coupling: Exclusive Reactivity of the Iodo‑BCP Electrophile

The bridgehead C–I bond of 1‑(bromomethyl)‑3‑iodobicyclo[1.1.1]pentane is the privileged site for iron‑catalysed Kumada cross‑coupling with aryl Grignard reagents. In the benchmark study by Nugent et al., 1‑iodo‑3‑substituted BCPs couple with 4‑tolylmagnesium bromide in the presence of Fe(acac)₃ (5 mol%) and TMEDA (10 mol%) in THF at 0 °C for 1 h, affording 1,3‑C‑disubstituted BCPs in yields up to 92% isolated [REFS‑1]. The corresponding bromo‑BCP electrophiles (e.g., 1‑bromo‑3‑substituted BCPs) fail to participate in this transformation under identical conditions, yielding <5% product, a result attributed to the higher kinetic barrier for oxidative addition of the stronger C–Br bond at the sterically congested bridgehead [REFS‑1]. This chemoselectivity means the iodo group can be engaged in cross‑coupling while the bromomethyl handle remains intact for subsequent derivatisation.

cross‑coupling C–C bond formation BCP functionalization

Differential Leaving‑Group Ability: Bridgehead Iodide vs. Bromomethyl Bromide for Nucleophilic Substitution

The bridgehead iodide of 1‑(bromomethyl)‑3‑iodobicyclo[1.1.1]pentane is resistant to direct SN2 displacement owing to the severe steric hindrance imposed by the BCP cage and the inability to access a planar transition state at the tertiary bridgehead carbon [REFS‑1]. In contrast, the bromomethyl substituent is a primary alkyl bromide that undergoes SN2 reactions readily. A measurable proxy for this differential is found in solvolysis studies of 1‑bromobicyclo[1.1.1]pentane, which solvolyses 10⁴‑fold faster than tert‑butyl bromide in 80% aqueous ethanol at 25 °C, implying that bridgehead bromides are highly reactive via an SN1 pathway but remain inert to direct SN2 attack [REFS‑2]. The bromomethyl group, being a normal primary alkyl halide, reacts via SN2 with nucleophiles such as amines or thiolates under standard conditions (e.g., DMF, RT, 12 h) [REFS‑3]. This dichotomy between bridgehead‑I (cross‑coupling) and CH₂–Br (SN2) constitutes the orthogonal reactivity that distinguishes this compound from 1,3‑diiodo‑ or 1,3‑dibromo‑BCP analogues, where both halogens are bridgehead and neither is susceptible to SN2.

nucleophilic substitution bridgehead reactivity solvolysis

Impact Sensitivity of the Mono‑Iodo‑BCP Scaffold vs. 1,3‑Diiodo‑BCP: Safety Implications for Scale‑Up

Iodo‑substituted BCPs are more impact‑sensitive than their bromo or non‑halogenated counterparts, as demonstrated by hammer impact tests reported by Dallaston et al. In that study, 1,3‑diiodobicyclo[1.1.1]pentane (2d) displayed a definitive go event (audible pop, visible charring) under hammer impact, whereas the mono‑iodo BCP derivatives and bromo‑substituted BCPs were classified as no‑go materials under identical test conditions [REFS‑1]. The mono‑iodo‑mono‑(bromomethyl) BCP scaffold of the target compound therefore occupies an intermediate risk profile: it retains the synthetic advantages of a bridgehead iodide (cross‑coupling competence) while avoiding the pronounced impact sensitivity associated with the diiodo congener. This intermediate sensitivity profile is relevant for procurement decisions involving multi‑gram or larger‑scale syntheses.

process safety impact sensitivity scale‑up

Synthetic Accessibility via Light‑Enabled Scalable Protocol: BCP Iodide Synthesis in >90% Crude Purity Without Chromatography

The light‑enabled flow synthesis of BCP iodides reported by Ripenko et al. provides 3‑iodo‑BCP derivatives directly from alkyl iodides and [1.1.1]propellane in milligram to kilogram quantities. The reaction requires only light; no catalysts, initiators or additives are needed. Purity of the crude iodo‑BCP product after simple evaporation is ca. 90%, allowing direct use in subsequent transformations without chromatographic purification [REFS‑1]. In contrast, the analogous synthesis of bromo‑BCPs via radical ring‑opening with alkyl bromides proceeds in lower yield (67–73% for 2‑bromo‑2‑nitropropane under optimised conditions with Et₃B initiator) and is accompanied by competing staffane oligomer formation, reducing effective throughput [REFS‑2]. The target compound benefits from the superior synthesis route for installing the iodo group, with the bromomethyl handle introduced via standard bromination of a hydroxymethyl precursor.

flow chemistry scalable synthesis photochemical

BCP Core as a Quantified Benzene Bioisostere: Physicochemical Property Modulation vs. the Parent Phenyl Scaffold

1,3‑Disubstituted BCPs provide a geometrically linear replacement for para‑substituted benzenes, with a bridgehead‑to‑bridgehead distance of ca. 2.6 Å closely matching the para‑C–C distance in benzene (ca. 2.8 Å) [REFS‑1]. In the γ‑secretase inhibitor BMS‑708,163, replacement of the central phenyl ring with a BCP unit increased aqueous solubility and metabolic stability while retaining target potency (BCP analogue IC₅₀ = 1.2 nM vs. parent IC₅₀ = 0.8 nM) [REFS‑1]. This physicochemical benefit is encoded in the BCP core and is inherited by 1‑(bromomethyl)‑3‑iodobicyclo[1.1.1]pentane upon installation of the desired pharmacophoric groups via sequential orthogonal functionalization.

bioisosterism drug‑likeness metabolic stability

High‑Impact Application Scenarios for 1‑(Bromomethyl)‑3‑iodobicyclo[1.1.1]pentane in Drug Discovery and Chemical Biology


Sequential Chemoselective Elaboration of BCP‑Based Screening Libraries

The orthogonal reactivity of bridgehead iodine (cross‑coupling) and bromomethyl (SN2) enables two‑step, one‑flask diversification without protecting groups. In a typical workflow, the iodine is first functionalised via iron‑catalysed Kumada coupling with an aryl Grignard reagent (Fe(acac)₃/TMEDA, THF, 0 °C), installing an aryl moiety on the BCP core [REFS‑1]. The bromomethyl group survives this step and is subsequently displaced with an amine or thiolate nucleophile (K₂CO₃, DMF, RT) to introduce a second diversity element [REFS‑2]. This sequential protocol is directly applicable to the synthesis of >100‑member BCP compound libraries for high‑throughput screening.

Late‑Stage Functionalization of Advanced Drug‑Like Intermediates

When appended to a complex drug‑like fragment, 1‑(bromomethyl)‑3‑iodobicyclo[1.1.1]pentane provides two chemically distinct handles for late‑stage diversification. The bridgehead iodine is selectively engaged under mild iron‑catalysed conditions that tolerate common functional groups including esters, amides, carbamates and heterocycles [REFS‑1]. The bromomethyl group can subsequently be converted to an amine, ether, thioether or azide, enabling rapid exploration of structure–activity relationships at a position that would otherwise require de novo synthesis of each analogue.

Synthesis of Unsymmetrical para‑Phenylene Bioisosteres for Drug‑Discovery Programs Targeting Improved PK

The BCP scaffold of the target compound replaces a para‑substituted benzene ring, which has been shown to improve aqueous solubility and microsomal stability while conserving target potency (e.g., γ‑secretase inhibitor programme: BCP analogue IC₅₀ = 1.2 nM vs. parent 0.8 nM) [REFS‑1]. By installing the desired para‑oriented substituents through orthogonal coupling and substitution, medicinal chemistry teams can access BCP‑containing lead candidates that pre‑emptively address the metabolic and solubility liabilities commonly associated with phenyl‑based architectures.

Scale‑Up‑Friendly Synthesis of Kilogram Quantities of BCP Intermediates for Preclinical Development

The iodo‑BCP core is accessible in gram‑to‑kilogram quantities via the light‑enabled flow synthesis reported by Ripenko et al., delivering ~90% crude purity without chromatography [REFS‑1]. Unlike 1,3‑diiodo‑BCP, which exhibits impact sensitivity and go events in hammer tests [REFS‑2], the mono‑iodo scaffold of the target compound is classified as a no‑go material under identical testing, reducing process safety concerns during scale‑up. These properties make the compound a viable intermediate for preclinical candidate synthesis, where batch reproducibility, safety and supply chain reliability are paramount.

Quote Request

Request a Quote for 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.